![molecular formula C20H15NO4 B1402125 1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-76-6](/img/structure/B1402125.png)
1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
説明
The compound “1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves 1,3-dipolar cycloaddition reactions, which are efficient methods of regio- and stereoselective synthesis of five-membered heterocyclic compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electron Spray Ionization Mass Spectroscopy (ESI-MS) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve 1,3-dipolar cycloaddition reactions .科学的研究の応用
Heterocyclic Compound Synthesis
Research demonstrates the compound's role in the synthesis of heterocyclic compounds, which are crucial in developing materials with potential applications in electronics and photonics. For instance, the three-component spiro heterocyclization of pyrrolediones with aminoindenones has been explored to synthesize substituted spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-pyrroles]. This process indicates the utility of such compounds in creating materials with unique optical properties (Antonov, Dmitriev, & Maslivets, 2019).
Advanced Material Development
The compound is instrumental in the development of luminescent materials and polymers. Research involving the synthesis and characterization of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit demonstrates its application in creating materials with strong fluorescence and high quantum yield. Such materials are promising for use in optoelectronic devices and solar cells, showcasing the compound's potential in renewable energy technologies (Zhang & Tieke, 2008).
Organic Synthesis and Chemical Reactions
The compound's reactivity has been harnessed in various organic synthesis pathways, leading to the creation of novel organic molecules with potential applications in medicine and agriculture. For example, it has been involved in reactions leading to the formation of spirobisheterocyclic or bridging heterocyclic systems, indicating its versatility in synthetic organic chemistry (Silaichev, Bubnov, Filimonov, Denislamova, & Maslivets, 2013).
Corrosion Inhibition
Additionally, derivatives of 1H-pyrrole-2,5-dione have been studied for their efficiency as corrosion inhibitors for carbon steel in acidic environments. This application is crucial in extending the lifespan of metal structures and components, reducing maintenance costs and environmental impact. The derivatives showed good inhibition performance, which was enhanced with increasing concentration, indicating the practical applications of such compounds in industrial settings (Zarrouk et al., 2015).
作用機序
Mode of Action
The compound’s mode of action is likely to involve interactions with its targets that lead to changes in cellular processes. For instance, it may bind to enzymes and alter their activity, leading to changes in the biochemical reactions they catalyze .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For example, if it targets enzymes involved in signal transduction, it could impact pathways related to cell growth and differentiation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown due to the lack of specific pharmacokinetic studies . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it affects signal transduction pathways, it could potentially influence cell behavior, leading to effects such as altered cell growth or differentiation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its interactions with its targets, thereby affecting its overall activity .
特性
IUPAC Name |
1-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-25-18-5-3-2-4-15(18)8-11-17(22)14-6-9-16(10-7-14)21-19(23)12-13-20(21)24/h2-13H,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHKSCAPVKSLLS-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



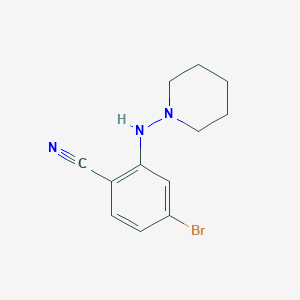

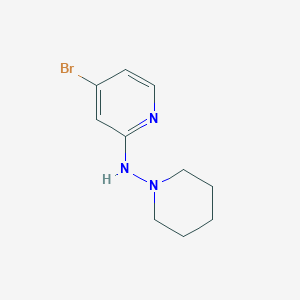
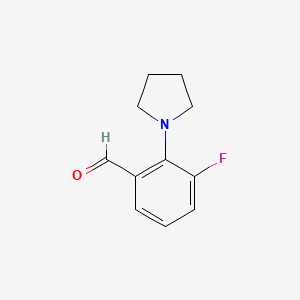

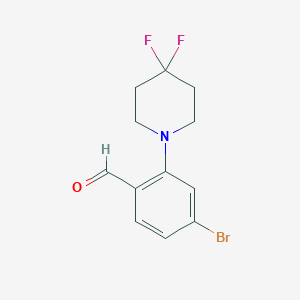


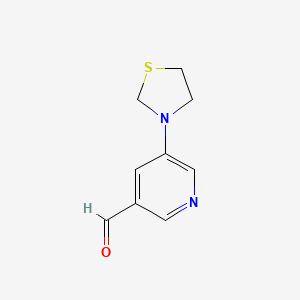
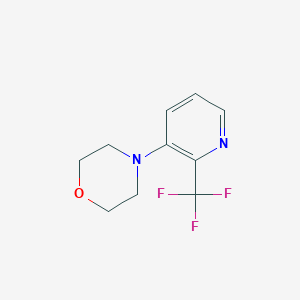
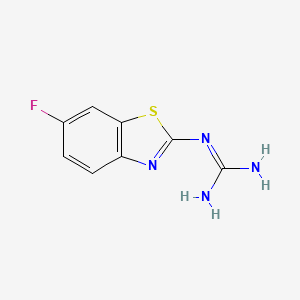
![Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402056.png)
![2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1402060.png)
